REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[N:8]=[CH:7][N:6]2[CH:9]=[CH:10][N:11]=[C:5]2[CH:4]=1.C([O-])(=O)C.[Na+].[Br:19]Br>C(O)(=O)C>[Br:19][C:9]1[N:6]2[CH:7]=[N:8][C:3]([C:2]([F:12])([F:1])[F:13])=[CH:4][C:5]2=[N:11][CH:10]=1 |f:1.2|
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Name
|
|
Quantity
|
1.9239 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=2N(C=N1)C=CN2)(F)F
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Name
|
|
Quantity
|
1.265 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.529 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred at room temperature for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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partitioned between saturated aqueous NaHCO3 (1 l) and ethyl acetate (500 ml)
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Type
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EXTRACTION
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Details
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The aqueous layer (pH 8) was further extracted with ethyl acetate (500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, 20% EtOAc/isohexane)
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |